molecular formula C12H11N3O4S B1414582 2-(3-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 165682-97-3

2-(3-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No. B1414582
CAS RN: 165682-97-3
M. Wt: 293.3 g/mol
InChI Key: ANTFCVZARBJWTD-UHFFFAOYSA-N
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Description

The compound “2-(3-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester” is a complex organic molecule that contains several functional groups: a nitrophenylamino group, a thiazole ring, and an ethyl ester group attached to a carboxylic acid . Each of these groups contributes to the overall properties of the molecule.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving nitration, amine coupling, thiazole ring formation, and esterification .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenylamino group, thiazole ring, and ethyl ester would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the phenyl ring more susceptible to electrophilic aromatic substitution. The thiazole ring might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar nitro group and polar carboxylic acid ester could impact the compound’s solubility in different solvents .

Scientific Research Applications

Chemical Synthesis and Characterization

Research into derivatives of thiazole carboxylic acids, such as 2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester, primarily focuses on their synthesis, characterization, and potential applications. For instance, Dovlatyan et al. (2004) explored the acylation and methylation of thiazole carboxylic acid derivatives to produce various esters, showcasing the versatility of thiazole compounds in chemical synthesis (Dovlatyan et al., 2004). Similarly, Salorinne et al. (2014) investigated the polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of an antiviral drug analogue, highlighting the influence of intermolecular hydrogen bonding on their crystalline structures (Salorinne et al., 2014).

Pharmacological Research

In pharmacological contexts, novel compounds like SN-6, derived from thiazolidine-4-carboxylic acid ethyl ester, have been developed as selective inhibitors of the Na(+)/Ca(2+) exchanger, demonstrating potential renal protective effects and highlighting the therapeutic potential of thiazole derivatives in mitigating ischemia/reperfusion-induced renal failure (Inoue et al., 2004).

Antimicrobial and Anticancer Activities

Thiophene-containing compounds, which can be structurally related to thiazole derivatives, have been synthesized and shown to possess various biological activities, including antimicrobial and anticancer properties. Mabkhot et al. (2017) synthesized thiophene-containing compounds with potential antibacterial and antifungal effects, demonstrating the broad application of heterocyclic compounds in developing new therapeutic agents (Mabkhot et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many nitroaromatic compounds exhibit biological activity by undergoing enzymatic reduction inside cells .

Safety and Hazards

As with any chemical compound, handling “2-(3-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester” would require appropriate safety precautions. The nitro group in particular can be associated with explosive properties, and the compound could potentially be irritating or harmful if ingested or in contact with skin .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science. Its synthesis, properties, and reactivity could also be further studied to gain a deeper understanding of this compound .

properties

IUPAC Name

ethyl 2-(3-nitroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-2-19-11(16)10-7-20-12(14-10)13-8-4-3-5-9(6-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTFCVZARBJWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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